1,5-Bis(aziridin-1-yl)pentane-1,5-diol

Description

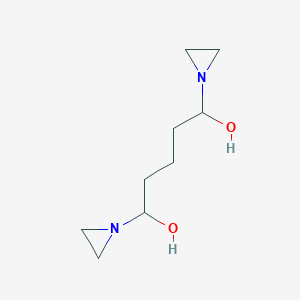

Structure

2D Structure

3D Structure

Properties

CAS No. |

90728-98-6 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1,5-bis(aziridin-1-yl)pentane-1,5-diol |

InChI |

InChI=1S/C9H18N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h8-9,12-13H,1-7H2 |

InChI Key |

SGXKTAREXBWTEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(CCCC(N2CC2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Bis Aziridin 1 Yl Pentane 1,5 Diol and Analogous Aziridine Diols

Strategies for Aziridine (B145994) Ring Formation Relevant to 1,5-Bis(aziridin-1-yl)pentane-1,5-diol Precursors

The formation of the aziridine ring is a key transformation in organic synthesis, with numerous methods developed to achieve this three-membered heterocycle. For a molecule like this compound, these methods would be applied to a precursor molecule containing two olefinic bonds at appropriate positions to form the bis-aziridinyl structure.

Transition Metal-Catalyzed Aziridination Approaches

Transition metal catalysis is a powerful tool for the formation of aziridines from alkenes, offering high efficiency and control over selectivity. core.ac.uk A variety of metals, including copper, rhodium, iron, and ruthenium, have been shown to effectively catalyze the transfer of a nitrene group to an olefin. core.ac.uknih.gov For the synthesis of a bis-aziridinyl compound, a diene substrate would be required, and the catalyst system would need to be effective for the double aziridination.

The synthesis of chiral aziridines is of significant interest due to their utility as intermediates in the preparation of enantiomerically pure compounds. Enantioselective aziridination can be achieved using chiral transition metal complexes as catalysts. These catalysts create a chiral environment around the metal center, which directs the approach of the nitrene source to the alkene, resulting in the preferential formation of one enantiomer of the aziridine.

Recent advancements have seen the development of novel chiral ligands and catalytic systems that provide high enantioselectivities for a range of olefin substrates. For instance, chiral rhodium and copper complexes have been extensively studied and have demonstrated excellent performance in asymmetric aziridination reactions. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Table 1: Examples of Chiral Ligands for Enantioselective Aziridination

| Catalyst System | Ligand Type | Typical Substrates | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Copper(I) with bis(oxazoline) ligands | Bis(oxazoline) | Styrenes, conjugated olefins | Up to 99% |

| Rhodium(II) with chiral carboxylates | Chiral Carboxylate | Various alkenes | Up to 98% |

| Iron(II) with chiral porphyrins | Porphyrin | Styrenes | Good to excellent |

| Ruthenium(II) with chiral salen ligands | Salen | Conjugated and non-conjugated olefins | High |

The core of transition metal-catalyzed aziridination is the transfer of a nitrene moiety from a suitable precursor to an alkene. nih.gov The nitrene source is a critical component of this reaction, with various reagents developed for this purpose. Common nitrene precursors include sulfonyliminoiodinanes (e.g., PhI=NTs), chloramine-T, and organic azides. nih.gov

The mechanism of nitrene transfer can proceed through different pathways depending on the catalyst and nitrene source. A generally accepted mechanism involves the formation of a metal-nitrenoid intermediate, which then reacts with the alkene to form the aziridine ring. The nature of this intermediate plays a key role in determining the stereochemistry and efficiency of the reaction.

Photochemical and Electrochemical Methods for Aziridine Construction

In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of aziridines. These techniques often proceed under mild conditions and can offer unique reactivity and selectivity profiles.

Photochemical aziridination typically involves the generation of a reactive nitrene species upon irradiation with light. rsc.org This can be achieved through the photolysis of organic azides or other suitable precursors. The use of photosensitizers can allow for the use of visible light, making the process more environmentally friendly. rsc.org

Electrochemical aziridination provides another innovative approach to aziridine synthesis. nih.gov In this method, an electric current is used to mediate the reaction between an amine and an alkene. This can avoid the need for chemical oxidants and allows for precise control over the reaction conditions. For example, an unactivated alkene can be electrochemically transformed into a dicationic intermediate, which then reacts with a primary amine to form the aziridine. nih.gov

Annulation and Cycloaddition Reactions in Aziridine Synthesis

Annulation and cycloaddition reactions represent another important class of methods for the construction of aziridine rings. These reactions involve the formation of the three-membered ring through the joining of two or three components.

A common strategy is the [2+1] cycloaddition of a nitrene to an alkene. This can be achieved thermally, photochemically, or with the aid of a transition metal catalyst. Another approach involves the reaction of an imine with a carbene or a carbenoid, which also constitutes a [2+1] cycloaddition.

Furthermore, intramolecular cyclization of functionalized amines, such as haloamines or amino alcohols, can be a facile route to aziridines. wikipedia.org This process, often referred to as a vicinal cyclization, proceeds via an intramolecular nucleophilic substitution. wikipedia.org

Methodologies for Diol Backbone Synthesis and Functionalization Relevant to 1,5-Pentanediol (B104693)

The 1,5-pentanediol backbone is the central structural element of the target molecule. Its synthesis can be achieved through various established chemical transformations. A common industrial method for producing 1,5-pentanediol is the hydrogenation of glutaric acid or its esters.

Another route involves the ring-opening of cyclic ethers. For instance, the hydrogenolysis of tetrahydrofurfuryl alcohol can yield 1,5-pentanediol. This reaction is typically carried out at high pressure and temperature in the presence of a suitable hydrogenation catalyst.

Table 2: Summary of Synthetic Approaches for 1,5-Pentanediol

| Starting Material | Key Transformation | Reagents and Conditions |

|---|---|---|

| Glutaric Acid/Esters | Hydrogenation | H₂, High pressure, High temperature, Catalyst (e.g., Ru, Cu-Cr) |

| Tetrahydrofurfuryl Alcohol | Hydrogenolysis | H₂, High pressure, High temperature, Catalyst (e.g., Cu-Cr) |

| Furfural | Multi-step synthesis | Hydrogenation, Hydrogenolysis |

Modern Innovations in Sustainable Synthetic Approaches for Aziridine-Diols

Advanced Protecting Group Strategies for Aziridine-Diols

The presence of both hydroxyl and aziridinyl functionalities in this compound necessitates a carefully designed protecting group strategy to enable selective manipulation of the molecule. The stability of the protecting groups must be compatible with the reaction conditions employed in subsequent synthetic steps, and their removal should proceed without affecting other functional groups. Orthogonal protection, where different protecting groups can be removed under distinct conditions, is a particularly valuable strategy in this context. bham.ac.ukfiveable.me

For the diol moiety, a variety of protecting groups are available. Cyclic acetals, such as benzylidene acetals, and ketals, like acetonides, are commonly used to protect 1,2- and 1,3-diols. chem-station.comhighfine.comorganic-chemistry.org The choice between them can sometimes allow for regioselective protection of polyols due to the thermodynamic preference for the formation of five- or six-membered rings. chem-station.com Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also widely used for protecting hydroxyl groups and offer a range of stabilities and deprotection conditions.

The protection of the aziridine nitrogen is crucial, especially for labile N-H aziridines. Hindered N-silylamines, such as the tert-butyldiphenylsilyl (TBDPS) group, have been shown to be effective protecting groups for the aziridine nitrogen, demonstrating resistance to various reaction conditions. nih.gov Carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are also common protecting groups for amines and could be applied to the aziridine nitrogen. The choice of protecting group will depend on the subsequent reaction conditions. For example, Boc is acid-labile, while Cbz is typically removed by hydrogenolysis.

An orthogonal strategy for an aziridine-diol could involve protecting the diol as a silyl ether and the aziridine nitrogen with a Boc group. The silyl ether could be removed with fluoride (B91410) ions, leaving the Boc group intact, or the Boc group could be removed with acid, leaving the silyl ether in place.

The following interactive data table provides an overview of advanced protecting group strategies applicable to aziridine-diols.

Interactive Data Table: Advanced Protecting Group Strategies for Aziridine-Diols

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |

| Diol | Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Acidic Hydrolysis, Hydrogenolysis | Compatible with base-stable aziridine protecting groups. | |

| Diol | Acetonide | Acetone or 2,2-Dimethoxypropane, Acid Catalyst | Acidic Hydrolysis | Compatible with base-stable aziridine protecting groups. | |

| Diol | tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | Fluoride Ion (e.g., TBAF) | Orthogonal to acid-labile and hydrogenolysis-labile groups. |

| Aziridine | tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (e.g., TFA) | Orthogonal to fluoride-labile and hydrogenolysis-labile groups. |

| Aziridine | Benzyloxycarbonyl | Cbz | CbzCl, Base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |

| Aziridine | tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Base | Fluoride Ion (e.g., TBAF) | Not orthogonal to silyl-protected diols. |

Reaction Mechanisms and Mechanistic Investigations of 1,5 Bis Aziridin 1 Yl Pentane 1,5 Diol Transformations

Aziridine (B145994) Ring-Opening Reactions

The cleavage of the three-membered aziridine ring is a key process that can be initiated by a range of reagents and conditions. The mechanism of this opening dictates the structure of the final product and is influenced by electronic and steric factors.

Nucleophilic Attack and Electrophilic Activation of Aziridine Rings

The ring-opening of the aziridine moieties in 1,5-Bis(aziridin-1-yl)pentane-1,5-diol can be initiated through two primary pathways: direct nucleophilic attack or electrophilic activation.

In the absence of an activating group on the nitrogen atom, the aziridine ring is relatively inert to direct attack by most nucleophiles. mdpi.comnih.gov However, the presence of electron-withdrawing substituents on the nitrogen atom activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. nih.gov

A more common and efficient method for ring-opening involves the electrophilic activation of the aziridine nitrogen. mdpi.com This process typically involves the protonation of the nitrogen atom by a Brønsted acid or coordination with a Lewis acid. frontiersin.orgiitk.ac.inpearson.com This activation creates a highly reactive aziridinium (B1262131) ion intermediate. mdpi.comnih.govnih.gov The positive charge on the nitrogen atom further polarizes the C-N bonds, significantly increasing the electrophilicity of the ring carbons and facilitating attack by even weak nucleophiles. nih.gov The formation of the aziridinium ion is a critical step in many biological alkylation reactions. nih.govnih.gov

The general mechanism can be summarized as follows:

Activation: An electrophile (E⁺), such as a proton or a Lewis acid, coordinates to the nitrogen atom of the aziridine ring, forming an activated aziridinium intermediate.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electrophilic carbon atoms of the aziridinium ion.

Ring-Opening: This attack leads to the cleavage of a carbon-nitrogen bond and the formation of a β-functionalized amine. mdpi.com

The efficiency and outcome of these reactions are highly dependent on the nature of the nucleophile, the electrophile, and the reaction conditions. nih.gov

Regioselectivity and Stereospecificity in Ring-Opening Processes

The nucleophilic ring-opening of the aziridine rings in this compound can proceed with a high degree of regioselectivity and stereospecificity, which are crucial for determining the final product structure.

Regioselectivity refers to the preference for nucleophilic attack at one carbon atom of the aziridine ring over the other. This selectivity is governed by a combination of steric and electronic factors and often depends on the reaction mechanism. mdpi.comacs.org

Under acidic conditions (Sₙ1-like): When the aziridine ring is activated by a strong acid, the reaction proceeds through an aziridinium ion intermediate that has significant carbocationic character at the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon. nih.gov

Under neutral or basic conditions (Sₙ2-like): In the absence of strong acid activation, the reaction follows a classic Sₙ2 pathway. The nucleophile attacks the less sterically hindered carbon atom of the aziridine ring. iitk.ac.inmdpi.com

Stereospecificity refers to the stereochemical outcome of the reaction. Ring-opening reactions of aziridines are typically stereospecific, proceeding with an inversion of configuration at the carbon atom that is attacked by the nucleophile. acs.org This is a hallmark of an Sₙ2-type mechanism, where the nucleophile attacks from the side opposite to the leaving group (in this case, the nitrogen atom of the aziridinium ring). iitk.ac.inmdpi.com This stereochemical control is highly valuable in asymmetric synthesis for the preparation of enantiomerically pure compounds. acs.org

The table below summarizes the expected regiochemical outcomes for the ring-opening of a substituted aziridine.

| Reaction Conditions | Predominant Mechanism | Site of Nucleophilic Attack | Product Type |

| Acidic (e.g., H⁺, Lewis Acid) | Sₙ1-like | More substituted carbon | Branched isomer |

| Neutral / Basic | Sₙ2 | Less substituted carbon | Linear isomer |

Metal-Catalyzed Ring-Opening Mechanisms

Transition metal catalysis offers a powerful and versatile alternative for the ring-opening of aziridines, often providing access to unique reactivity and selectivity that is not achievable with traditional methods. scilit.comresearchgate.netdoaj.org Various transition metals, including palladium, nickel, copper, rhodium, and silver, have been shown to effectively catalyze these transformations. mdpi.comscilit.com

The mechanism of metal-catalyzed ring-opening can vary depending on the metal, the ligands, and the substrates involved. A common mechanistic pathway involves the oxidative addition of the aziridine C-N bond to the metal center. nih.gov

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction can be described as follows:

Oxidative Addition: The low-valent metal complex (e.g., Pd(0)) undergoes oxidative addition to one of the C-N bonds of the aziridine ring. This step is often the regioselectivity-determining step. In many cases, this proceeds via an Sₙ2-type mechanism, with the metal attacking the less sterically hindered carbon. nih.gov

Transmetalation (for cross-coupling reactions): If a coupling partner (e.g., an organoboronic acid) is present, it will undergo transmetalation with the resulting palladium complex. mdpi.com

Reductive Elimination: The final product is formed through reductive elimination from the palladium complex, regenerating the catalytically active metal species. mdpi.com

Computational studies have been instrumental in elucidating the intricate details of these catalytic cycles, highlighting the important role of the interactions between the catalyst and the aziridine substrate in determining the regioselectivity and stereospecificity of the reaction. acs.org The choice of ligand on the metal catalyst can also be used to control the regioselectivity, sometimes allowing for a switch between the formation of linear and branched products. acs.org

Intramolecular Cyclizations and Rearrangements Involving Aziridine Diols

The presence of two aziridine rings and two hydroxyl groups in this compound creates the potential for intramolecular reactions, leading to the formation of new cyclic structures. These reactions are often triggered by the ring-opening of one of the aziridine moieties, which generates a nucleophilic or electrophilic center that can then react with another functional group within the same molecule.

One possible intramolecular transformation is the cyclization of the amino alcohol formed after the initial ring-opening of an aziridine. acs.org For example, if one of the aziridine rings is opened by a nucleophile, the resulting secondary amine could potentially act as a nucleophile to attack the other aziridine ring, leading to the formation of a piperazine (B1678402) derivative. Alternatively, the hydroxyl groups in the pentane (B18724) backbone could act as internal nucleophiles under certain conditions to open an activated aziridine ring, forming a cyclic ether.

Rearrangements are also possible, particularly following the formation of reactive intermediates. For instance, the Baldwin rearrangement of 4-isoxazolines can lead to the formation of aziridines, indicating the potential for related heterocyclic rearrangements. nih.gov While specific studies on the intramolecular reactions of this compound are not extensively documented, the principles of intramolecular cyclization of aziridines with various nucleophiles are well-established. researchgate.net

Mechanisms of Molecular Interactions with Biological Macromolecules

The biological activity of many aziridine-containing compounds, including potential anticancer properties, stems from their ability to act as alkylating agents for biological macromolecules such as DNA. nih.govmdpi.com

Electrophilic Alkylation Mechanisms of Aziridine Moieties

The aziridine moieties of this compound are potent electrophiles, particularly after activation. rsc.orgsci-hub.se This electrophilicity is the basis for their ability to alkylate nucleophilic sites on biological macromolecules.

The mechanism of DNA alkylation by aziridines typically involves the following steps:

Activation: In the physiological environment, the aziridine nitrogen can be protonated, forming a reactive aziridinium ion. nih.govagnesscott.org This activation significantly enhances the electrophilicity of the ring carbons.

Nucleophilic Attack by DNA: Nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940), act as nucleophiles and attack one of the carbon atoms of the aziridinium ion. mdpi.comagnesscott.org This results in the opening of the aziridine ring and the formation of a covalent bond between the drug molecule and the DNA base.

Cross-linking: Since this compound is a bifunctional molecule (containing two aziridine rings), after the first alkylation event, the second aziridine ring can undergo a similar activation and alkylation process with a second nucleophilic site. This can lead to the formation of DNA interstrand or intrastrand cross-links. nih.gov These cross-links are highly cytotoxic as they prevent DNA replication and transcription, ultimately leading to cell death. nih.gov

The formation of the aziridinium ion is considered the key step that initiates the alkylation process. nih.govnih.gov This highly reactive intermediate readily reacts with available nucleophiles, with DNA being a primary target due to its abundance of nucleophilic centers.

Protonation-Assisted Aziridine Activation

In acidic environments, the nitrogen atom of the aziridine ring can be protonated to form an aziridinium ion. frontiersin.org This protonation significantly increases the ring strain and activates the aziridine ring for nucleophilic attack. frontiersin.org The resulting aziridinium ion is a highly reactive intermediate, and the subsequent ring-opening is a key step in the covalent modification of nucleophiles. frontiersin.orgrsc.org This mechanism is particularly relevant in biological systems where localized acidic microenvironments can facilitate such activation. The reaction is mediated by the protonation of the aziridine-nitrogen, leading to the in-situ formation of an aziridinium ion through a transition state. frontiersin.org

The general mechanism for protonation-assisted ring-opening involves the following steps:

Protonation: The lone pair of electrons on the aziridine nitrogen attacks a proton (H+) to form a positively charged aziridinium ion.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the aziridinium ring. This attack typically proceeds via an S(_N)2-type mechanism, leading to the opening of the three-membered ring. mdpi.com

Product Formation: The ring-opening results in the formation of a covalent bond between the nucleophile and the carbon atom of the former aziridine ring.

Bioreduction-Mediated Activation Pathways

In biological systems, particularly in hypoxic tumor environments, enzymatic reduction can play a crucial role in the activation of certain bis-aziridinyl compounds. While direct evidence for this compound is limited, studies on analogous compounds like 2,5-Bis(1-aziridinyl)-1,4-benzoquinone (BABQ) show that reduction of a quinone moiety can enhance the alkylating efficiency of the aziridine rings. nih.gov The one-electron reduced semiquinone form of BABQ, for instance, alkylates DNA more efficiently than its non-reduced or two-electron reduced counterparts. nih.gov This suggests that bioreduction can modulate the electronic properties of the molecule, thereby influencing the reactivity of the aziridine groups.

Some enzymatic systems, such as mononuclear non-heme iron enzymes, are known to catalyze reactions involving aziridine formation and potentially their activation. nih.govresearchgate.netnih.gov These enzymes can initiate reactions through C-H bond activation, leading to the formation of reactive intermediates. nih.govresearchgate.net It is plausible that similar enzymatic pathways could be involved in the activation of this compound in a cellular context.

Covalent Adduct Formation and Inter-/Intra-strand Cross-linking

Once activated, the aziridine rings of this compound become potent electrophiles capable of reacting with various biological nucleophiles, most notably DNA. nih.gov The bifunctional nature of this compound, possessing two reactive aziridine moieties, allows it to form both mono-adducts and cross-links. nih.gov

The process of DNA cross-linking can be summarized as follows:

Mono-adduct Formation: One of the activated aziridine rings reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, to form a mono-adduct. nih.gov

Cross-link Formation: The second aziridine ring, now tethered to the DNA, can then react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link). wikipedia.orgnih.gov

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. nih.gov Studies on similar bis-aziridinyl compounds have shown that interstrand cross-links can bridge guanine residues on opposite strands. nih.gov The formation of these covalent adducts is a critical step in the biological activity of such compounds. researchgate.net

Influence of Bis-Aziridine Structure on Reactive Intermediates

The specific structure of a bis-aziridine compound significantly influences the nature and reactivity of the intermediates formed during its transformation. The substituents on the aziridine ring and the nature of the linker connecting the two rings can affect the regioselectivity of the ring-opening reaction. frontiersin.org

For instance, the presence of substituents at the C2 or C3 position of the aziridine ring can direct the nucleophilic attack to a specific carbon atom. frontiersin.org The regioselectivity of the ring-opening is controlled by the substituents on the aziridine ring, as well as the nature of the electrophiles and nucleophiles involved. frontiersin.org The transformation is largely based on the formation of an aziridinium ion with appropriate electrophiles and the subsequent ring-opening by nucleophiles at either the C2 or C3 position. frontiersin.org

The length and flexibility of the linker between the two aziridine rings are also crucial. This linker determines the distance and spatial orientation of the two reactive centers, which in turn influences the probability of forming inter- versus intra-strand cross-links in macromolecules like DNA. A linker that is too short or too rigid may favor the formation of intrastrand cross-links, while a more flexible linker of appropriate length might be more conducive to forming interstrand cross-links.

Reaction Kinetics and Thermodynamics of Aziridine Transformations

The kinetics and thermodynamics of aziridine ring-opening reactions are fundamental to understanding the reactivity of this compound. These parameters are influenced by factors such as the activation energy of the ring-opening process and the design of the substrate and any catalysts involved.

Activation Energy Profiles for Ring-Opening Reactions

The ring-opening of aziridines is an energetically demanding process due to the inherent stability of the ring, despite its strain. nih.gov The activation energy for the ring-opening of a simple aziridine is significantly higher than that of the corresponding epoxide, indicating that aziridines are intrinsically less reactive. nih.gov

Several factors can influence the activation energy:

Protonation/Lewis Acid Catalysis: The presence of a proton or a Lewis acid can significantly lower the activation energy for ring-opening by stabilizing the transition state. researchgate.net

Substituents on Nitrogen: Electron-withdrawing groups on the aziridine nitrogen can facilitate ring-opening by making the ring more electrophilic. researchgate.net

Solvent Effects: The polarity of the solvent can also affect the activation energy by stabilizing charged intermediates and transition states. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to calculate the activation energy profiles for aziridine ring-opening reactions. researchgate.net These studies provide valuable insights into the reaction mechanism and the factors that control the reaction rate.

Table 1: Calculated Activation Energies for Ring-Opening of Model Three-Membered Heterocycles

Data sourced from computational studies on model substrates. nih.gov

Reaction Rate Dependence on Substrate and Catalyst Design

The rate of aziridine transformations is highly dependent on the structure of the substrate and the nature of the catalyst employed. acs.orgscilit.com The regioselectivity of the ring-opening can often be controlled by the choice of catalyst. acs.org For example, palladium catalysts with different ligands can direct the ring-opening to different carbon atoms of the aziridine ring. acs.org

In enzymatic systems, the reaction rate and outcome are dictated by the precise positioning of the substrate within the active site of the enzyme. researchgate.net Minor changes in the substrate structure can lead to significant differences in the reaction pathway, sometimes switching from aziridination to hydroxylation. nih.govresearchgate.net This highlights the exquisite control that enzymes can exert over chemical reactions.

The electronic properties of the substrate also play a critical role in determining the reaction kinetics. nih.gov For instance, substrates that can form more stable carbocation intermediates upon ring-opening are likely to react faster. nih.gov

Table 2: Factors Influencing Aziridine Ring-Opening Reactions

Compound Index

Computational and Theoretical Studies in Aziridine Chemistry Relevant to 1,5 Bis Aziridin 1 Yl Pentane 1,5 Diol

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For aziridine-containing compounds, these methods are particularly useful for investigating the high reactivity associated with the strained three-membered ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to study the reactivity of aziridines, particularly the mechanisms of ring-opening reactions, which are characteristic of this class of compounds due to significant ring strain (approximately 27 kcal/mol). mdpi.com

DFT studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted process via electron transfer. mdpi.com For a compound such as 1,5-Bis(aziridin-1-yl)pentane-1,5-diol, DFT could be employed to model the stepwise or concerted opening of its two aziridine (B145994) rings under various conditions (e.g., acidic, nucleophilic). The calculations can determine the activation energies for different pathways, thus predicting the most likely reaction mechanism.

The regioselectivity of ring-opening is a critical aspect of aziridine chemistry and is highly dependent on the substituents on the ring and the nature of the attacking nucleophile. mdpi.com DFT-based analyses have shown that interactions between a catalyst and the aziridine substrate play a crucial role in determining which carbon-nitrogen bond is cleaved. mdpi.com For this compound, the hydroxyl groups on the pentane (B18724) backbone could act as internal nucleophiles, and DFT could predict the likelihood and stereochemical outcome of such intramolecular cyclization reactions.

Key Applications of DFT in Aziridine Chemistry

| Application | Information Gained | Relevance to this compound |

|---|---|---|

| Reaction Mechanism Elucidation | Determination of concerted vs. stepwise pathways for ring-opening. | Predicting how the two aziridine rings open (simultaneously or sequentially). |

| Regioselectivity Prediction | Identification of the preferred site of nucleophilic attack (substituted vs. unsubstituted carbon). | Understanding reactivity at the C1 and C5 positions of the pentane chain. |

| Catalyst Interaction Analysis | Modeling the role of Lewis acids or transition metals in activating the aziridine ring. | Designing selective reactions involving one or both aziridine moieties. |

| Reactivity Descriptor Calculation | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to predict reactive sites. | Identifying the most nucleophilic (nitrogen) and electrophilic (carbon) centers. |

A cornerstone of QM calculations is the ability to map out a potential energy surface for a reaction, identifying stable intermediates and the transition states that connect them. For aziridines, ring-opening reactions often proceed through a highly reactive aziridinium (B1262131) ion intermediate, especially under acidic conditions or in the presence of electrophiles. mdpi.com

DFT calculations can model the formation of such aziridinium ions from this compound. By protonating or alkylating one of the aziridine nitrogens in silico, researchers can compute the geometry and stability of the resulting intermediate. mdpi.comdigitallibrary.co.in Subsequent modeling of a nucleophilic attack on this intermediate reveals the transition state structure and its associated energy barrier, which is crucial for determining the reaction rate. mdpi.com Theoretical studies have shown that the ring-opening of an aziridinium ion can occur via a single transition state without forming a subsequent ground state intermediate. mdpi.com

For a bis-aziridinyl compound, computational studies can explore the formation of mono- and di-aziridinium ions and predict the regiochemical outcome of the subsequent nucleophilic attack, which is influenced by both steric and electronic factors. mdpi.com

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules over time, providing insights into their physical properties and interactions in a condensed phase.

Studies on other aziridine-containing molecules have revealed preferred orientations around key bonds. For instance, X-ray crystallography and NMR studies on certain N-substituted aziridines have shown that the lone pairs of electrons on adjacent nitrogen atoms may prefer an eclipsed orientation. rsc.org MD simulations of this compound could reveal whether specific intramolecular hydrogen bonds between the hydroxyl groups and the aziridine nitrogens stabilize certain conformations, potentially pre-organizing the molecule for specific reactions or interactions. mdpi.com

If this compound is being investigated for biological activity, computational docking and MD simulations are essential tools for studying its interaction with protein targets. Molecular docking predicts the preferred binding orientation of a ligand within a receptor's active site. ijpsjournal.comnih.gov For a reactive molecule like this, covalent docking methods can be employed to model the formation of a covalent bond between the aziridine ring and a nucleophilic residue (e.g., cysteine, serine) on the protein. nih.gov

Following docking, MD simulations of the ligand-protein complex can assess the stability of the binding pose over time. ijpsjournal.comijpsjournal.com These simulations provide detailed information on the specific interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a quantitative estimate of the ligand's affinity for the target. ijpsjournal.com

Parameters from Ligand-Target Interaction Studies

| Technique | Parameter/Output | Significance |

|---|---|---|

| Molecular Docking | Binding Pose/Orientation | Predicts the most favorable 3D arrangement of the ligand in the target's active site. |

| Molecular Docking | Docking Score (e.g., kcal/mol) | An empirical score to rank potential ligands based on predicted binding affinity. |

| Molecular Dynamics (MD) | Root-Mean-Square Deviation (RMSD) | Measures the stability of the ligand's position and the protein's structure over the simulation time. |

| MD/MM-PBSA | Binding Free Energy (ΔGbind) | A more accurate estimation of the binding affinity by considering solvation effects. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational methods that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are valuable for predicting the activity or properties of new, unsynthesized molecules.

For a class of compounds including this compound, a QSPR study could be developed to predict properties like lipophilicity (logP), which is crucial for drug absorption and distribution. researchgate.net In one such study on aziridine derivatives, topological indices (numerical descriptors of molecular structure) and indicator parameters (e.g., counts of specific atoms) were used to build a regression model that could accurately predict logP values. researchgate.net

A QSAR model could be constructed if experimental data (e.g., cytotoxicity against a cell line) is available for a series of related bis-aziridinyl compounds. Molecular descriptors for each compound—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic parameters—would be calculated. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation that links these descriptors to the observed biological activity. This model could then be used to predict the activity of this compound and guide the design of more potent analogues.

Development of Predictive Models for Aziridine Derivatives

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, represents a powerful strategy for estimating the physicochemical and biological properties of new chemical compounds without the need for their synthesis and testing. researchgate.netresearchgate.net These models establish a mathematical correlation between the chemical structure of a molecule and a specific property of interest. researchgate.net The core principle is that the properties of a compound are intrinsically linked to its molecular structure, which can be encoded in numerical values known as molecular descriptors.

A notable application of this approach in aziridine chemistry is the development of QSPR models to predict the lipophilicity (logP) of a series of 51 spiro-2-[3'-(2-phenyl)-3H-indolyl]-1-aryl-3-phenyl aziridine derivatives. researchgate.netresearchgate.net Lipophilicity is a critical parameter in medicinal chemistry, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net In these studies, a variety of molecular descriptors are calculated and the best set is selected through statistical methods, such as regression analysis, to build a robust predictive model. researchgate.netresearchgate.net

The descriptors used in these models can be categorized as follows:

Topological Indices: These are numerical values derived from the molecular graph of a compound, representing its size, shape, and degree of branching. researchgate.net Examples include the connectivity index (¹χv) and the zero-order valence connectivity index (⁰χ). researchgate.netresearchgate.net

Indicator Parameters: These are binary variables that denote the presence or absence of specific structural features, such as a particular atom or functional group. For instance, indicator parameters can be used to specify the number of chlorine or nitrogen atoms in the molecule. researchgate.netresearchgate.net

By correlating these descriptors with experimentally determined logP values, a multilinear regression equation is generated. The predictive power of such models is validated through statistical metrics like the cross-validated R² value (R²cv), where a higher value indicates a more reliable model. researchgate.netresearchgate.net For a molecule like this compound, similar QSPR/QSAR methodologies could be employed to predict various properties, such as aqueous solubility, metabolic stability, or potential biological activities, by calculating relevant descriptors for its unique structure containing two aziridine rings and two hydroxyl groups.

| Descriptor Type | Descriptor Example | Information Encoded |

|---|---|---|

| Topological | First-order valence connectivity index (¹χv) | Reflects the degree of branching and complexity of the molecular skeleton. |

| Topological | Zero-order Simple topological index (SIC'0') | Relates to the atomic composition and structural complexity. |

| Topological | Zero-order Chi index (⁰χ) | Based on the degrees of vertices in the molecular graph, reflecting atom connectivity. |

| Topological | Second Zagreb index (ZM2V) | A vertex-degree-based index that quantifies the branching of the carbon-atom skeleton. |

| Indicator Parameter | Cl-atom count | Binary descriptor for the presence/absence of chlorine atoms. |

| Indicator Parameter | N-atom count | Binary descriptor for the presence/absence of nitrogen atoms. |

Analysis of Electronic and Steric Descriptors in Aziridine Systems

The reactivity and selectivity of chemical reactions involving aziridines are fundamentally governed by the electronic and steric properties of the molecule and its substituents. nih.gov Computational chemistry provides a suite of descriptors that can quantify these effects, offering deep insights into molecular behavior. umich.edu

Electronic Descriptors quantify the electron distribution within a molecule, which is crucial for understanding its nucleophilicity, electrophilicity, and stability. umich.eduresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of charge distribution by assigning charges to specific atoms. researchgate.netresearchgate.net This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the aziridine system, predicting where reactions are likely to occur.

Hammett-type Parameters: For substituted aromatic aziridines, Hammett parameters can be computationally derived to quantify the electron-donating or electron-withdrawing effects of substituents on the aromatic ring, which in turn influences the reactivity of the aziridine ring. nih.gov

Steric Descriptors provide a quantitative measure of the spatial bulk of a molecule or its substituents. Steric hindrance can dictate the accessibility of a reaction center to an incoming reagent, thereby controlling reaction rates and stereochemical outcomes. nih.gov

Buried Volume (%VBur): This descriptor calculates the percentage of the volume of a sphere around a central atom (e.g., a metal in a catalyst or a reactive carbon in the aziridine ring) that is occupied by a given substituent or ligand. nih.govresearchgate.net It is a powerful tool for quantifying the steric environment at a specific point in the molecule.

Sterimol Parameters (L, B1, B5): These parameters describe the shape and size of a substituent along specific axes. 'L' is the length of the substituent, while 'B1' and 'B5' are width parameters representing the minimum and maximum widths, respectively. researchgate.netbris.ac.uk

For this compound, these descriptors would be invaluable. Electronic descriptors could clarify the influence of the hydroxyl groups on the basicity of the aziridine nitrogens and the electrophilicity of the ring carbons. Steric descriptors could help predict how the flexible pentanediol (B8720305) chain might fold and influence the accessibility of the two aziridine rings to reagents.

| Descriptor Class | Descriptor | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Indicate nucleophilicity, electrophilicity, and overall reactivity. |

| Electronic | NBO Atomic Charges | Reveal the charge distribution and identify potential sites for nucleophilic or electrophilic attack. |

| Electronic | Molecular Electrostatic Potential (MEP) | Maps electron density to visualize electron-rich and electron-poor regions. |

| Steric | Buried Volume (%VBur) | Quantifies the steric bulk around a specific atomic center. |

| Steric | Sterimol Parameters (L, B1, B5) | Define the dimensions (length and width) of substituents. |

| Steric | Cone Angle | Measures the solid angle occupied by a substituent, commonly used for ligands in catalysis. bris.ac.uk |

Mechanistic Insights Derived from In Silico Approaches

In silico methods, particularly Density Functional Theory (DFT), are extensively used to elucidate the detailed mechanisms of reactions involving aziridines. acs.orgnih.gov These computational investigations can map potential energy surfaces, identify transition states and intermediates, and calculate activation barriers, thereby providing a step-by-step picture of the reaction pathway that is often difficult to obtain experimentally. acs.orgresearchgate.net

A primary focus of mechanistic studies on aziridines is their characteristic ring-opening reaction. mdpi.comnih.gov Due to significant ring strain, the three-membered ring is susceptible to cleavage by a wide range of nucleophiles. nih.govresearchgate.net Computational studies have been crucial in understanding the factors that control the regioselectivity of this process—that is, which of the two C-N bonds is broken. frontiersin.org

Key mechanistic insights derived from computational studies include:

Activation of Aziridines: Non-activated aziridines (with alkyl or H on nitrogen) are relatively inert. Computational studies show how they can be activated by protonation or coordination to a Lewis acid, forming a more reactive aziridinium ion. mdpi.comnih.gov The electronic properties of different aziridinium ions have been calculated to explain their relative reactivities. mdpi.comresearchgate.net

SN2-type Pathways: The ring-opening of aziridinium ions by nucleophiles is often shown to proceed via an S_N2-type mechanism. researchgate.net DFT calculations can distinguish between a backside attack on one of the ring carbons, leading to inversion of stereochemistry, and a frontal attack. researchgate.net The calculated activation barriers for attack at different ring carbons can explain the observed regioselectivity. For 2-substituted aziridines, steric and electronic factors determine whether the nucleophile attacks the more substituted or less substituted carbon. frontiersin.org

Concerted vs. Stepwise Mechanisms: In reactions like aziridination of alkenes, computational studies can help distinguish between concerted pathways (where C-N bonds form simultaneously) and stepwise pathways involving intermediates. acs.org For example, in the formation of aziridines from sulfur ylides and imines, DFT calculations have supported a stepwise mechanism involving the formation of a betaine (B1666868) intermediate. acs.orgresearchgate.net The calculations showed that the initial addition step to form the betaine is often irreversible and determines the final diastereoselectivity of the aziridine product. acs.org

Enzyme-Catalyzed Mechanisms: In silico methods have been used to identify potential enzymes capable of installing aziridine rings in natural products. nih.gov Computational modeling helps propose mechanisms, such as an iron(IV)-oxo species initiating ring closure via C-H bond cleavage, followed by the capture of a carbocation intermediate by the amine. nih.gov

For a bifunctional molecule like this compound, computational studies could predict whether reactions occur at one or both aziridine rings, and if the first reaction influences the reactivity of the second. Mechanistic modeling could also explore potential intramolecular reactions, where a hydroxyl group could act as an internal nucleophile to open one of the aziridine rings under certain conditions.

| Reaction Type | Computational Method | Key Mechanistic Findings | References |

|---|---|---|---|

| Nucleophilic Ring-Opening | DFT | Supports S_N2-type backside attack on aziridinium ions; activation barriers explain regioselectivity based on steric and electronic effects. | frontiersin.orgmdpi.comresearchgate.net |

| Aziridination with Sulfur Ylides | DFT | Elucidated a stepwise mechanism via a betaine intermediate; showed that the initial, non-reversible addition step controls diastereoselectivity. | acs.orgresearchgate.net |

| Iron-Mediated Alkene Aziridination | DFT | Proposed parallel concerted and stepwise pathways; showed that ligand sterics and solvent coordination influence the stereochemical outcome. | acs.org |

| Enzymatic Aziridine Formation | In silico screening, DFT | Identified potential "aziridinase" enzymes; proposed a mechanism involving C-H activation by an Fe(IV)-oxo species and a polar carbocation capture. | nih.gov |

| Aziridine Aldehyde-Driven Macrocyclization | Kinetic analysis, product characterization | Provided evidence for a deviation from the Ugi reaction, proposing an imidoanhydride-driven pathway. | nih.gov |

Structure Activity Relationships and Molecular Design Principles for 1,5 Bis Aziridin 1 Yl Pentane 1,5 Diol Analogs

Role of Spacer Length and Conformational Flexibility in Bis-Aziridine Systems

The pentane-1,5-diol linker in the parent compound provides a flexible chain of five carbon atoms connecting the two aziridine (B145994) moieties. This flexibility allows the molecule to adopt a variety of conformations in solution. The distance between the two aziridine rings can vary depending on the conformation of the pentane (B18724) chain, which can impact its ability to act as a cross-linking agent. For instance, in the context of DNA alkylation by similar bis-aziridinyl compounds, the length of the spacer can influence whether the molecule preferentially forms intra-strand or inter-strand cross-links. nih.govnih.gov

Studies on other bifunctional molecules with varying spacer lengths have shown that this parameter can be critical for biological activity and chemical reactivity. nih.govnih.gov A shorter, more rigid spacer will hold the two reactive groups in a more defined spatial orientation, which may be advantageous for specific applications. Conversely, a longer, more flexible spacer allows the molecule to span greater distances and adapt to different target structures. rsc.orgresearchgate.net The presence of the hydroxyl groups on the linker also introduces the possibility of hydrogen bonding, which can further influence the conformational preferences of the molecule.

The conformational preferences of diol linkers have been studied in various molecular systems. osti.govrsc.org The orientation of the hydroxyl groups can be influenced by intramolecular hydrogen bonding and steric interactions. In the case of the pentane-1,5-diol linker, the molecule can exist in various staggered conformations (e.g., anti, gauche) around each carbon-carbon bond. The relative orientation of the two hydroxyl groups and the two aziridine rings will depend on the combination of these local conformations.

Computational methods and spectroscopic techniques like NMR can be used to study the conformational landscape of such molecules. osti.govrsc.org For example, the relative orientation of the two alcohol units in diols with different linkers has been investigated, revealing preferences for specific "In-In," "In-Out," or "Out-Out" conformers. osti.gov In the context of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol, these conformational preferences would directly affect the accessibility of the aziridine rings and the hydroxyl groups for chemical reactions.

| Spacer Property | Influence on Molecular Architecture | Potential Consequence |

| Length | Determines the maximum distance between the two aziridine rings. | Affects the ability to cross-link distant sites on a substrate. |

| Flexibility | Allows the molecule to adopt multiple conformations. | Can adapt to different binding sites but may have a higher entropic penalty upon binding. |

| Rigidity | Restricts the number of accessible conformations. | Pre-organizes the reactive groups for a specific target, potentially increasing binding affinity. |

| Functional Groups (e.g., -OH) | Can participate in hydrogen bonding and other non-covalent interactions. | Influences the preferred conformation and solubility of the molecule. |

Substituent Effects on Aziridine Ring Reactivity and Chemo- and Regioselectivity

The nature of the substituents attached to the aziridine ring has a significant impact on its reactivity and the selectivity of its reactions. By modifying these substituents, it is possible to tune the electronic and steric properties of the aziridine, thereby controlling its behavior in chemical transformations. researchgate.net

The reactivity of the aziridine ring towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. researchgate.net These groups decrease the electron density on the nitrogen, making the ring more susceptible to opening. Conversely, electron-donating groups on the nitrogen can decrease the reactivity of the aziridine ring. nih.gov

The chemo- and regioselectivity of ring-opening reactions are also strongly influenced by substituents. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential attack of a nucleophile at one carbon atom of the aziridine ring over the other. frontiersin.org In general, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon atom due to steric hindrance (an SN2-like mechanism). acs.org Under acidic conditions, the reaction may proceed through a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a positive charge. nih.gov

The electronic properties of substituents on the aziridine carbons also play a crucial role. Electron-withdrawing groups can activate the carbon atom to which they are attached for nucleophilic attack. The choice of protecting group on the aziridine nitrogen is also a key factor in controlling stereoselectivity in addition reactions to functional groups attached to the aziridine ring. nih.govresearchgate.net

| Substituent Type | Effect on Reactivity | Effect on Selectivity |

| Electron-withdrawing on N | Increases reactivity towards nucleophiles. | Can influence the balance between SN1 and SN2 pathways. |

| Electron-donating on N | Decreases reactivity towards nucleophiles. | Generally favors SN2-type reactions. |

| Sterically bulky on C | Hinders nucleophilic attack at that carbon. | Directs nucleophiles to the less substituted carbon. |

| Electron-withdrawing on C | Activates that carbon for nucleophilic attack. | Can favor attack at the substituted carbon. |

Rational Design Strategies for Enhanced Chemical Functionality and Targeted Reactivity

The high reactivity of the aziridine ring, a consequence of its significant ring strain, makes it a potent alkylating agent. rsc.orgwikipedia.org This reactivity can be finely tuned through strategic molecular modifications. The goal is to create analogs that remain stable in circulation but become highly reactive upon reaching their intended target, thereby minimizing off-target effects.

Modulation of the Linker Chain

The pentane backbone serves as a crucial determinant of the molecule's geometric and physicochemical properties. Its length, flexibility, and constitution can be systematically altered to optimize performance.

Linker Length and Flexibility: The distance between the two terminal aziridine groups is critical for bifunctional alkylating agents that act by cross-linking macromolecules such as DNA. nih.gov Varying the length of the hydrocarbon chain allows for the optimization of this distance to match the spacing of nucleophilic sites on the target. Shorter linkers may favor intramolecular reactions or cross-linking of adjacent nucleophiles, while longer, more flexible linkers can bridge more distant sites. Introducing elements of rigidity, such as double bonds or cyclic structures (e.g., cyclohexyl, phenyl rings), can restrict conformational freedom, potentially increasing binding affinity and selectivity for topographically specific sites.

Incorporation of Heteroatoms: Replacing methylene (B1212753) units (–CH₂–) in the pentane linker with heteroatoms like oxygen (ether linkage) or nitrogen (amine linkage) can profoundly alter the compound's properties. Such modifications can increase hydrophilicity, improve bioavailability, and introduce new hydrogen bonding capabilities, which may enhance target recognition and binding affinity.

Below is a table illustrating how modifications to the linker could theoretically influence the properties of this compound analogs.

| Analog Structure (Modification on Pentane Linker) | Design Rationale | Predicted Impact on Functionality |

| Propane-1,3-diol Linker | Reduce distance between aziridine groups. | Potentially enhanced ability to cross-link closely spaced nucleophiles; altered target specificity. |

| Heptane-1,7-diol Linker | Increase distance and flexibility between aziridine groups. | Ability to cross-link more distant nucleophilic sites; potential change in target preference. |

| Linker with Internal Ether Linkage | Increase polarity and hydrogen bonding potential. | Improved aqueous solubility; altered cell membrane permeability and target interactions. |

| Linker with Internal Phenyl Ring | Introduce conformational rigidity. | Restricted geometry for more specific target binding; potential for π-stacking interactions. |

Modification of Aziridine and Hydroxyl Groups

The aziridine rings are the primary functional units responsible for alkylation, while the hydroxyl groups offer additional sites for modification to influence solubility, metabolism, and targeting.

Electronic Effects on Aziridine Reactivity: The electrophilicity of the aziridine ring carbons is subject to electronic influence from adjacent functional groups. The hydroxyl groups at the C1 and C5 positions of the pentane backbone can influence the reactivity of the attached aziridines. Conversion of these hydroxyl groups into esters or ethers can modify the local electronic environment, thereby modulating the rate of nucleophilic attack and ring-opening. For instance, esterification with an electron-withdrawing group could enhance the electrophilicity of the aziridine, leading to a more reactive compound.

Prodrug and Targeted Delivery Strategies: A key principle in modern drug design is to enhance selectivity by targeting specific cells or tissues. This can be achieved by designing prodrugs that are activated by unique conditions within the target environment (e.g., hypoxia, specific enzymes).

Bioreductive Activation: Analogs can be designed to incorporate a "trigger" moiety that is chemically transformed under specific physiological conditions, such as the low oxygen levels found in solid tumors. nih.gov This transformation would then "unmask" or activate the aziridine groups, localizing the cytotoxic effect.

Conjugation to Targeting Ligands: The hydroxyl groups provide convenient handles for attaching targeting moieties. By conjugating the molecule to a ligand—such as a peptide, antibody, or small molecule—that has a high affinity for a receptor overexpressed on target cells, the compound can be delivered preferentially to the desired site of action.

The following table outlines rational design strategies focused on modifying the active groups for enhanced functionality and targeting.

| Design Strategy | Specific Modification | Objective and Expected Outcome |

| Reactivity Modulation | Convert hydroxyl groups to electron-withdrawing esters. | Increase the electrophilicity of the aziridine rings, leading to faster alkylation rates. |

| Prodrug Design | Incorporate a hypoxia-sensitive trigger group (e.g., nitroaromatic). | Achieve selective activation of the compound in the low-oxygen environment of tumors, reducing systemic toxicity. |

| Targeted Delivery | Covalently link a tumor-targeting peptide to one of the hydroxyl groups. | Enhance accumulation of the compound in tumor tissue through receptor-mediated uptake, improving efficacy and safety. |

| Improved Pharmacokinetics | Convert hydroxyl groups to polyethylene (B3416737) glycol (PEG) ethers. | Increase hydrophilicity and circulation half-life, leading to improved drug exposure at the target site. |

By employing these rational design principles, novel analogs of this compound can be systematically developed. These efforts aim to create molecules with optimized reactivity profiles, enhanced selectivity, and improved therapeutic potential by carefully balancing the interplay between the alkylating aziridine functions and the physicochemical properties conferred by the molecular backbone.

Advanced Academic Applications and Future Research Directions of Aziridine Diols

Aziridine-Diols as Versatile Building Blocks in Complex Molecule Synthesis

Aziridines are highly valuable synthetic intermediates due to their strained three-membered ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. mdpi.com This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a crucial step in the synthesis of complex molecules like natural products, pharmaceuticals, and alkaloids. acs.orgacs.org

A molecule such as 1,5-Bis(aziridin-1-yl)pentane-1,5-diol presents a unique scaffold possessing four reactive sites: two electrophilic aziridine (B145994) rings and two nucleophilic hydroxyl groups. This tetra-functionality makes it an exceptional building block for polymerization and the synthesis of complex architectures. For instance, it could serve as a cross-linking agent in polymer chemistry, where the aziridine rings react with nucleophilic sites on polymer chains (e.g., amines, carboxylates) while the diol groups can form polyesters or polyurethanes. researchgate.netchemicalbook.comwikipedia.orgube.es An organocatalytic multicomponent polymerization involving the reaction of bis(N-sulfonyl aziridine)s, diols, and tosyl isocyanate has been shown to produce poly(sulfonamide urethane)s, highlighting the synthetic synergy between these functional groups. researchgate.net

The pentane (B18724) backbone provides flexibility, while the hydroxyl groups can be used to tune solubility or act as handles for further functionalization. The stereochemistry of the two hydroxyl and two aziridinyl carbons offers potential for creating stereochemically complex and diverse molecular structures.

Development of Novel Catalytic Systems for Aziridine Transformations

The transformation of aziridines is often mediated by catalysts that can control the regioselectivity and stereoselectivity of the ring-opening reaction. Transition-metal catalysts, particularly those based on copper, palladium, rhodium, and iridium, have been extensively developed for this purpose. nih.gov For instance, copper-catalyzed aziridination of olefins is a well-established method for forming the aziridine ring itself. nih.gov

For a substrate like this compound, research could focus on developing selective catalytic systems that can differentiate between the two aziridine rings or between the aziridine and diol functionalities. Chiral diol-based organocatalysts, such as VANOL and VAPOL, have proven effective in the asymmetric aziridination of imines and could be adapted for transformations of pre-existing aziridine-diols. nih.gov The development of heterogeneous catalysts, such as copper-exchanged zeolites, could offer advantages in terms of catalyst recovery and reuse, which is crucial for sustainable synthesis. nih.gov

Future work would involve designing catalysts that can orchestrate cascade reactions, where an initial catalytic transformation at one site triggers a subsequent reaction at another site within the same molecule, enabling the rapid construction of molecular complexity from the aziridine-diol scaffold.

| Catalyst Type | Metal/Core | Transformation | Key Features |

|---|---|---|---|

| Homogeneous | Copper (e.g., Cu(OTf)₂) | Aziridination | Utilizes nitrene precursors like PhI=NNs. nih.gov |

| Heterogeneous | Cu²⁺-exchanged Zeolite Y | Asymmetric Aziridination | Offers recyclability and high enantioselectivity. nih.gov |

| Homogeneous | Palladium | Ring-Opening Cross-Coupling | Allows for regioselective C-N bond cleavage. |

| Organocatalyst | Chiral Diols (VANOL, VAPOL) | Asymmetric Aziridination | Metal-free, high stereocontrol. nih.gov |

| Homogeneous | Manganese | Aziridination | Effective with bulky chelating ligands. mdpi.com |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

Aziridine-containing compounds have long been explored for their biological activity, which often stems from the ability of the aziridine ring to act as an alkylating agent for biological nucleophiles like DNA. nih.gov Several natural products and synthetic drugs, including the anticancer agent Mitomycin C, feature this reactive moiety. mdpi.com Bis-aziridinyl compounds, in particular, have been designed as DNA cross-linking agents with potent antineoplastic activity. nih.govnih.gov

This compound is a prime candidate for investigation in chemical biology. The two aziridine rings could bifunctionally alkylate DNA, potentially forming inter- or intra-strand cross-links, a mechanism known to induce apoptosis in cancer cells. nih.govnih.gov The diol backbone is not merely a spacer; its polarity and hydrogen-bonding capability could influence the molecule's solubility, cell permeability, and interaction with the DNA backbone or associated proteins. Researchers could synthesize libraries of related aziridine-diols, varying the linker length and stereochemistry to optimize biological activity and selectivity against specific cancer cell lines. mdpi.com

Emerging Methodologies for Structural Characterization and Mechanistic Analysis

The unambiguous characterization of complex molecules like aziridine-diols relies on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for determining the core structure. For this compound, specific signals for the aziridine ring protons (typically around 1-3 ppm) and the carbinol protons would be key identifiers. sci-hub.se Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential to assign all proton and carbon signals and confirm the connectivity through the pentane backbone. The pyramidal inversion of nitrogen in aziridines is slower than in acyclic amines, which can sometimes allow for the observation of distinct NMR spectra for different invertomers. baranlab.org

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. The O-H stretch of the diol would appear as a broad band around 3300-3500 cm⁻¹, while C-N and C-H stretches would provide further structural confirmation.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, including the relative stereochemistry of the four stereocenters.

Monitoring the synthesis and transformation of aziridine-diols requires robust analytical techniques capable of separating complex mixtures and identifying trace intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier tool for reaction monitoring. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for polar compounds like aziridines and can be coupled directly with mass spectrometry. nih.govresearchgate.net HILIC-MS allows for rapid, sensitive, and direct analysis without the need for derivatization. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though it may require derivatization of the polar hydroxyl groups to improve volatility.

Tandem Mass Spectrometry (MS/MS): MS/MS is invaluable for structural confirmation and mechanistic studies. The ring strain of the aziridine moiety can lead to specific fragmentation patterns upon collision-induced dissociation (CID), providing clear diagnostic ions that can pinpoint the location of functional groups. nih.govbiorxiv.org This technique is powerful for identifying isomers and characterizing reaction products in complex biological matrices. nih.govbiorxiv.org

| Technique | Application | Information Obtained |

|---|---|---|

| NMR (1D & 2D) | Structural Elucidation | Connectivity, stereochemistry, conformation. sci-hub.senih.gov |

| IR Spectroscopy | Functional Group ID | Presence of O-H, N-H, C-N bonds. |

| Mass Spectrometry (MS) | Molecular Weight ID | Confirmation of molecular formula. nih.gov |

| Tandem MS (MS/MS) | Structural Analysis | Fragmentation patterns, isomer differentiation. biorxiv.org |

| HILIC-MS | Reaction Monitoring | Rapid, sensitive, direct analysis of polar analytes. nih.govresearchgate.net |

Theoretical Advancements and Predictive Modeling in Aziridine Chemistry

Computational chemistry provides powerful insights into the structure, reactivity, and mechanisms of aziridine chemistry. Density Functional Theory (DFT) is a key tool for modeling reaction pathways, calculating transition state energies, and explaining observed selectivity in catalytic reactions. For a molecule like this compound, computational studies could:

Predict Reaction Outcomes: Model the ring-opening reactions with various nucleophiles to predict the most likely products and identify the factors controlling regioselectivity.

Elucidate Mechanisms: Investigate the detailed mechanism of catalytic transformations, including the role of the catalyst in activating the aziridine ring. researchgate.net

Analyze Conformational Landscapes: Determine the most stable conformations of the flexible pentanediol (B8720305) backbone and how these conformations influence the accessibility and reactivity of the functional groups.

Model Biological Interactions: Dock the molecule into the active site of enzymes or onto DNA to predict binding modes and rationalize biological activity, guiding the design of more potent analogues.

These theoretical approaches, when combined with empirical data, can significantly accelerate the research and development cycle for new aziridine-diol-based molecules and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.